molecular formula C12H16O3 B124662 3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione CAS No. 142826-45-7

3-(Octa-2,7-dien-1-yl)dihydrofuran-2,5-dione

Cat. No.: B124662
CAS No.: 142826-45-7
M. Wt: 208.25 g/mol
InChI Key: XPIQJMUYUKAKNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (2,7-Octadien-1-yl)succinic anhydride can be synthesized through the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclic anhydride. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of (2,7-Octadien-1-yl)succinic anhydride involves the use of large-scale reactors where the Diels-Alder reaction is carried out under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,7-Octadien-1-yl)succinic anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,7-Octadien-1-yl)succinic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various molecules, facilitating its use in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Uniqueness: (2,7-Octadien-1-yl)succinic anhydride is unique due to its octadienyl group, which enhances its reactivity in Diels-Alder reactions and allows for the formation of more complex cyclic structures. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

3-octa-2,7-dienyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h2,6-7,10H,1,3-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIQJMUYUKAKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC=CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339442
Record name (2,7-Octadien-1-yl)succinic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142826-45-7
Record name (2,7-Octadien-1-yl)succinic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,7-Octadien-1-yl)succinic Anhydride
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